![molecular formula C12H16N2O B1286162 N-(2-Aminophenyl)cyclopentanecarboxamide CAS No. 926217-21-2](/img/structure/B1286162.png)
N-(2-Aminophenyl)cyclopentanecarboxamide
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Overview
Description
The compound "N-(2-Aminophenyl)cyclopentanecarboxamide" is not directly mentioned in the provided papers. However, the papers discuss similar compounds with cyclopentanecarboxamide structures and their synthesis, characterization, and biological activities. These compounds are synthesized through various reactions and characterized by spectroscopic methods and crystallography, indicating a broader interest in cyclopentanecarboxamide derivatives for their potential biological activities .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including the Gewald reaction, condensation, and reactions with isothiocyanates. For instance, the Gewald reaction was used to synthesize a derivative with anti-inflammatory and antioxidant activities . Another compound was synthesized by condensation of specific precursors, indicating antiproliferative activity against cancer cell lines . These methods suggest that the synthesis of "N-(2-Aminophenyl)cyclopentanecarboxamide" would likely involve similar strategies, utilizing amine reactions with cyclopentanecarboxamide precursors.
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as crystallography. For example, the crystal structure of a bromophenyl derivative was determined using X-ray diffraction, revealing intramolecular hydrogen bonding . Similarly, the crystal structure of a phenethylcarbamothioyl derivative was characterized, showing a one-dimensional infinite chain-like structure stabilized by hydrogen bonds . These analyses are crucial for understanding the molecular geometry and potential interaction sites of "N-(2-Aminophenyl)cyclopentanecarboxamide".
Chemical Reactions Analysis
The papers do not provide detailed chemical reaction mechanisms for the compounds . However, they do mention the types of chemical reactions used for synthesis, such as condensation and reactions with isothiocyanates. These reactions are important for the formation of the amide bond and the incorporation of various substituents into the cyclopentanecarboxamide core, which would be relevant for the synthesis of "N-(2-Aminophenyl)cyclopentanecarboxamide" .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are inferred from their synthesis and structural characterization. The crystallographic data provide insights into the solid-state properties, such as unit cell dimensions and space groups, which can affect the compound's stability and solubility . The spectroscopic data are indicative of the functional groups present and their chemical environment, which are essential for predicting the reactivity and interactions of "N-(2-Aminophenyl)cyclopentanecarboxamide" with biological targets.
properties
IUPAC Name |
N-(2-aminophenyl)cyclopentanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-10-7-3-4-8-11(10)14-12(15)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,13H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEIMNDORRXHFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588207 |
Source
|
Record name | N-(2-Aminophenyl)cyclopentanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminophenyl)cyclopentanecarboxamide | |
CAS RN |
926217-21-2 |
Source
|
Record name | N-(2-Aminophenyl)cyclopentanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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